

# A Spectroscopic Guide to the Ligand Exchange Reaction of $\text{NiCl}_2(\text{dme})$

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## Compound of Interest

Compound Name: *Dichloronickel;1,2-dimethoxyethane*

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This guide provides a detailed spectroscopic comparison of the nickel(II) chloride 1,2-dimethoxyethane complex,  $\text{NiCl}_2(\text{dme})$ , before and after its reaction with the common bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe). The transformation of the paramagnetic precursor into a diamagnetic square planar complex,  $[\text{Ni}(\text{dppe})\text{Cl}_2]$ , serves as a representative example of ligand exchange reactions frequently employed in catalysis and coordination chemistry. This comparison highlights the profound changes in the electronic and structural properties of the nickel center, as revealed by infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Spectroscopic Data Comparison

The coordination environment of the nickel(II) ion undergoes a significant change during the reaction, from a pseudo-octahedral geometry in  $\text{NiCl}_2(\text{dme})$  to a square planar geometry in  $[\text{Ni}(\text{dppe})\text{Cl}_2]$ . This alteration is directly reflected in the spectroscopic data.

Spectroscopic Technique	NiCl <sub>2</sub> (dme) (Before Reaction)	[Ni(dppe)Cl <sub>2</sub> ] (After Reaction)
Appearance	Yellow to orange powder	Bright orange-red crystalline solid
Magnetic Properties	Paramagnetic	Diamagnetic
UV-Vis ( $\lambda_{\text{max}}$ )	~400 nm, ~700 nm (weak d-d transitions)	~450-500 nm (stronger d-d transition)
Key IR Bands (cm <sup>-1</sup> )	C-H stretch (~2800-3000), C-O-C stretch (~1100)	P-Ph bands, Ni-P stretch, Ni-Cl stretch
<sup>31</sup> P NMR ( $\delta$ , ppm)	Not observable (paramagnetic)	~ 62 ppm (in CDCl <sub>3</sub> )

## Detailed Spectroscopic Analysis

### Before Reaction: NiCl<sub>2</sub>(dme)

The spectroscopic properties of NiCl<sub>2</sub>(dme) are characteristic of a high-spin d<sup>8</sup> nickel(II) center in a pseudo-octahedral environment, where the DME ligand is coordinated to the metal.

- UV-Vis Spectroscopy:** The pale yellow-orange color of NiCl<sub>2</sub>(dme) is due to weak, spin-allowed d-d electronic transitions. In a similar fashion to the aquated complex [Ni(H<sub>2</sub>O)<sub>6</sub>]<sup>2+</sup> which shows absorptions around 400 nm and 700 nm, NiCl<sub>2</sub>(dme) exhibits broad, low-intensity absorption bands in the visible region.<sup>[1]</sup> These transitions are typical for Ni(II) in an octahedral or distorted octahedral field.
- Infrared (IR) Spectroscopy:** The IR spectrum is dominated by the vibrational modes of the coordinated 1,2-dimethoxyethane (DME) ligand. Key bands include C-H stretching vibrations in the 2800-3000 cm<sup>-1</sup> region and a strong C-O-C stretching band around 1100 cm<sup>-1</sup>. Coordination to the nickel center can cause slight shifts in these band positions compared to free DME.
- NMR Spectroscopy:** Due to the presence of two unpaired electrons, NiCl<sub>2</sub>(dme) is paramagnetic. This leads to very rapid nuclear relaxation, causing extreme broadening of NMR signals. Consequently, high-resolution <sup>1</sup>H or <sup>13</sup>C NMR spectra are not typically obtainable in solution, and the complex is considered "NMR silent" for routine analysis.

## After Reaction: [Ni(dppe)Cl<sub>2</sub>]

The reaction with dppe displaces the weakly coordinating DME ligand to form the thermodynamically stable chelate complex, [Ni(dppe)Cl<sub>2</sub>]. This complex features a square planar geometry around the nickel center, rendering it diamagnetic.

- **UV-Vis Spectroscopy:** The bright orange-red color of [Ni(dppe)Cl<sub>2</sub>] corresponds to a more intense d-d transition, typically observed between 450 and 500 nm for square planar Ni(II) complexes. This absorption is significantly stronger than those of the paramagnetic precursor.
- **Infrared (IR) Spectroscopy:** The IR spectrum of [Ni(dppe)Cl<sub>2</sub>] is characterized by the numerous vibrational modes of the phenyl groups of the dppe ligand. Additionally, new bands corresponding to Ni-P and Ni-Cl stretching frequencies appear in the far-IR region. The presence of these bands confirms the coordination of the dppe ligand to the nickel center.<sup>[2]</sup>
- **<sup>31</sup>P NMR Spectroscopy:** As a diamagnetic d<sup>8</sup> complex, [Ni(dppe)Cl<sub>2</sub>] is amenable to NMR spectroscopy. The <sup>31</sup>P{<sup>1</sup>H} NMR spectrum provides a definitive diagnostic signal, showing a single sharp resonance. For a closely related complex, this signal appears at approximately 62.35 ppm in CDCl<sub>3</sub>, confirming the formation of a single, symmetrical phosphorus-containing species.<sup>[3]</sup> This is in stark contrast to the paramagnetic NiCl<sub>2</sub>(dme), for which no such signal can be observed.

## Experimental Protocols

### Synthesis of NiCl<sub>2</sub>(dme)

This procedure describes the synthesis of the NiCl<sub>2</sub>(dme) precursor from nickel(II) chloride hexahydrate.

- **Dehydration of NiCl<sub>2</sub>·6H<sub>2</sub>O:** Anhydrous NiCl<sub>2</sub> is prepared by refluxing NiCl<sub>2</sub>·6H<sub>2</sub>O (23.8 g, 0.1 mol) in 150 mL of 2,2-dimethoxypropane for 2-3 hours. The color will change from green to yellow.
- **Complexation:** After cooling, the anhydrous NiCl<sub>2</sub> is filtered under an inert atmosphere and washed with dry pentane. The resulting yellow powder is then suspended in 100 mL of dry 1,2-dimethoxyethane (DME).

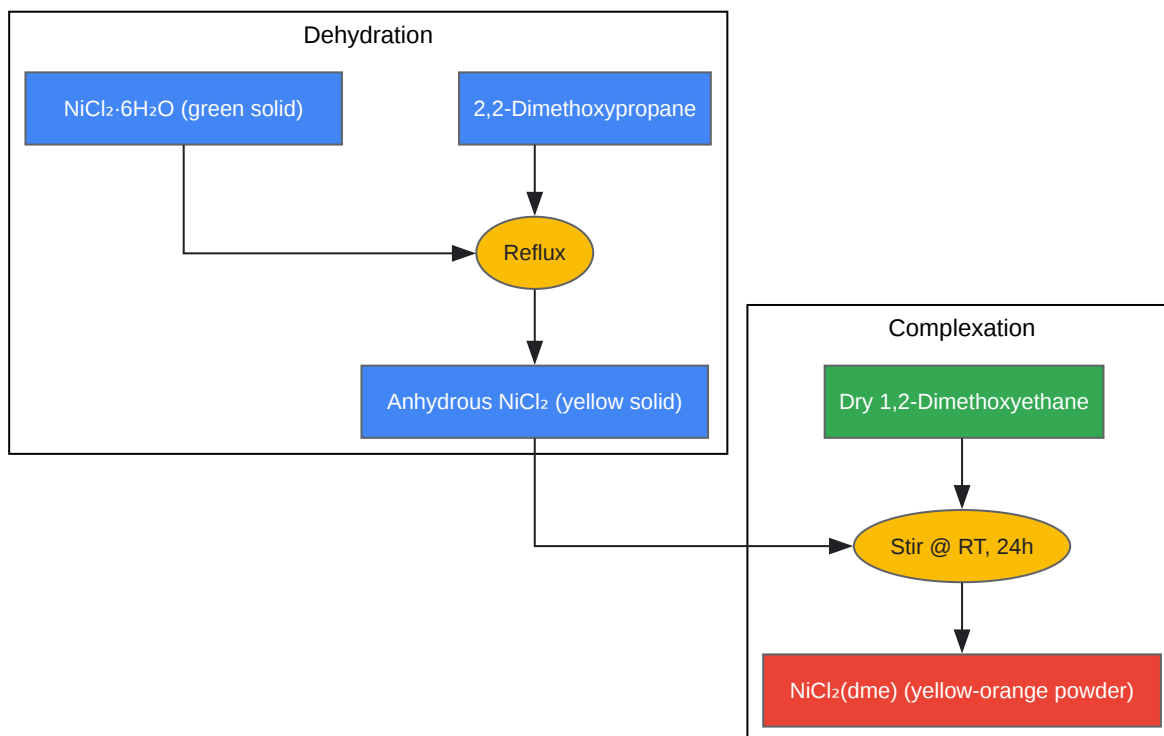
- Isolation: The suspension is stirred at room temperature for 24 hours. The resulting pale yellow-orange solid is filtered, washed with dry pentane, and dried under vacuum to yield  $\text{NiCl}_2(\text{dme})$ .<sup>[4]</sup>

## Synthesis of $[\text{Ni}(\text{dppe})\text{Cl}_2]$ from $\text{NiCl}_2(\text{dme})$

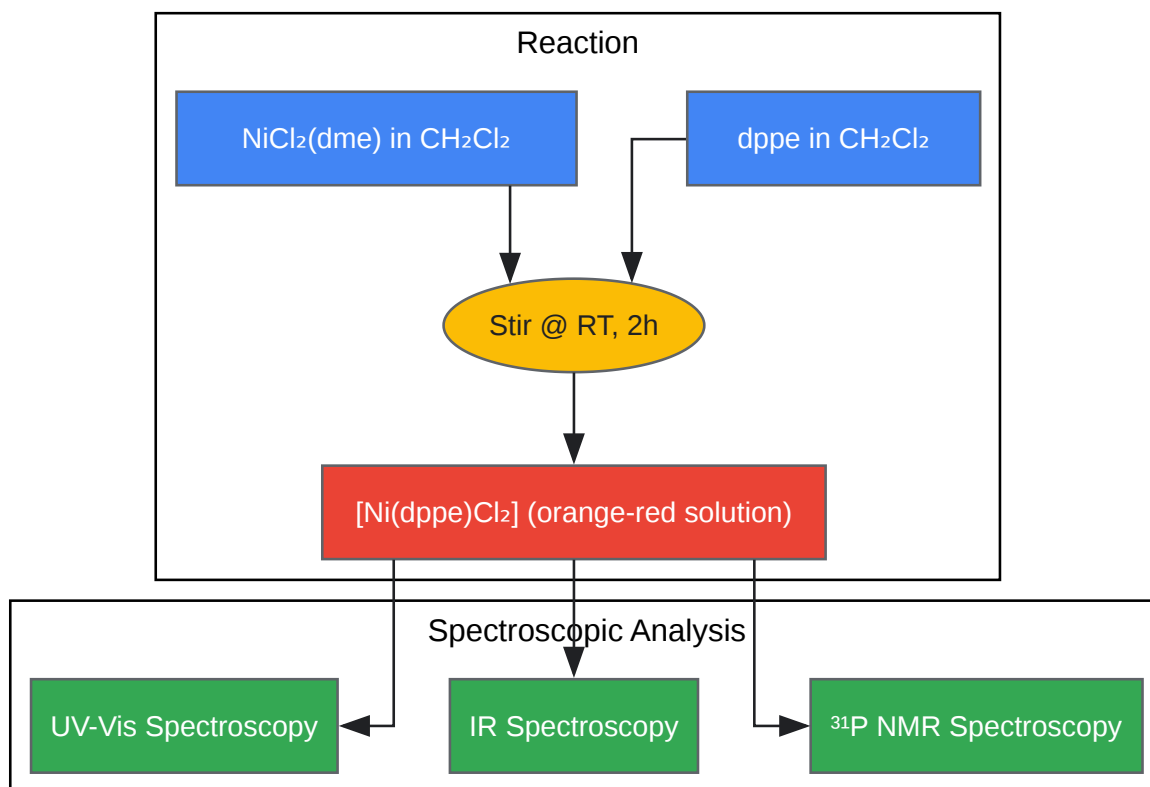
This protocol details the ligand exchange reaction to form the target complex.

- Reaction Setup: In a Schlenk flask under an inert atmosphere,  $\text{NiCl}_2(\text{dme})$  (219.7 mg, 1.0 mmol) is suspended in 20 mL of dichloromethane.
- Ligand Addition: A solution of 1,2-bis(diphenylphosphino)ethane (dppe) (398.4 mg, 1.0 mmol) in 10 mL of dichloromethane is added dropwise to the stirred suspension.<sup>[5]</sup>
- Reaction and Isolation: The reaction mixture is stirred at room temperature for 2 hours, during which the color changes from yellow-orange to a bright orange-red solution. The solvent is reduced in volume under vacuum until precipitation begins.
- Crystallization: Dry hexane is slowly added to the concentrated solution to precipitate the product. The resulting bright orange-red crystalline solid is collected by filtration, washed with hexane, and dried under vacuum.<sup>[5]</sup>

## Visualized Workflows

Synthesis of  $\text{NiCl}_2(\text{dme})$ 

## Ligand Exchange and Spectroscopic Analysis



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